Predicted Lipophilicity (LogP) of CAS 1251922-76-5 versus N1-Unsubstituted and N1-Methyl Analogs
The target compound exhibits a predicted LogP of 1.95, substantially higher than the N1-unsubstituted analog 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine (predicted LogP 1.13) and the N1-methyl analog 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine (predicted LogP 1.54) [1]. This represents a 73% increase in lipophilicity over the unsubstituted parent and a 27% increase over the methyl analog, consistent with the known lipophilicity-enhancing effect of the CHF₂ group relative to CH₃ or H [2].
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | LogP 1.95 (predicted, PubChem CID 50989612) |
| Comparator Or Baseline | 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine: LogP 1.13; 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine: LogP 1.54; 2-[1-(trifluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine: LogP 2.38 |
| Quantified Difference | ΔLogP = +0.82 (vs. N1-H analog); +0.41 (vs. N1-CH₃ analog); -0.43 (vs. N1-CF₃ analog) |
| Conditions | Predicted values from PubChem (XLogP3/MLogP consensus); not experimentally determined |
Why This Matters
The intermediate LogP of the difluoromethyl analog positions it in a favorable range for both oral bioavailability and CNS penetration (optimal LogP 2–3), whereas the N1-H analog may be too polar and the N1-CF₃ analog too lipophilic for balanced ADME.
- [1] PubChem Compound Summaries: CID 50989612 (target), CID 11330106 (N1–H analog), CID 53434034 (N1–methyl analog), CID 53434035 (N1–CF₃ analog). View Source
- [2] Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; Berliner, A.; Amir, D.; Marciano, D.; Gershonov, E.; Saphier, S. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. J. Med. Chem. 2017, 60, 797–804. View Source
